molecular formula C12H6F3N3O2S B7773389 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 5841-98-5

5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B7773389
CAS No.: 5841-98-5
M. Wt: 313.26 g/mol
InChI Key: BQRJQAACCPRZPK-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been the subject of numerous studies due to their wide range of biological activities . The presence of the trifluoromethyl group and the carboxylic acid group could potentially enhance the biological activity of the compound .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazolo[1,5-a]pyrimidines can generally be synthesized through a broad range of organic reactions using 5-aminopyrazole as a precursor . The trifluoromethyl group and the carboxylic acid group can be introduced through further functionalization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, with a thiophene ring attached at the 5-position, a trifluoromethyl group at the 7-position, and a carboxylic acid group at the 3-position .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo typical acid-base reactions, while the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the carboxylic acid group could enhance the compound’s water solubility .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrazolo[1,5-a]pyrimidines have been found to exhibit a wide range of biological activities, including acting as inhibitors for various enzymes .

Future Directions

Further studies could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in medicinal chemistry .

Properties

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F3N3O2S/c13-12(14,15)9-4-7(8-2-1-3-21-8)17-10-6(11(19)20)5-16-18(9)10/h1-5H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRJQAACCPRZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973964
Record name 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310451-84-4, 5841-98-5
Record name 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310451-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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